molecular formula C4H3F3N2O B14462472 N-cyanomethyl-2,2,2-trifluoroacetamide CAS No. 65822-72-2

N-cyanomethyl-2,2,2-trifluoroacetamide

Cat. No.: B14462472
CAS No.: 65822-72-2
M. Wt: 152.07 g/mol
InChI Key: OHWCKDZJKISUDE-UHFFFAOYSA-N
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Description

N-Cyanomethyl-2,2,2-trifluoroacetamide is a trifluoroacetamide derivative characterized by a cyanomethyl (-CH2CN) substituent on the nitrogen atom. This compound combines the strong electron-withdrawing trifluoroacetyl group with a nitrile-containing side chain, which may enhance its reactivity and biological activity. The trifluoroacetyl group is known to improve metabolic stability and membrane permeability in drug candidates, while the cyanomethyl group may contribute to unique binding interactions via its electron-deficient nitrile moiety .

Properties

CAS No.

65822-72-2

Molecular Formula

C4H3F3N2O

Molecular Weight

152.07 g/mol

IUPAC Name

N-(cyanomethyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C4H3F3N2O/c5-4(6,7)3(10)9-2-1-8/h2H2,(H,9,10)

InChI Key

OHWCKDZJKISUDE-UHFFFAOYSA-N

Canonical SMILES

C(C#N)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Primary Synthetic Route: Nucleophilic Substitution

The most documented method for synthesizing N-cyanomethyl-2,2,2-trifluoroacetamide involves the reaction of 2,2,2-trifluoroacetamide with a cyanomethylating agent, such as cyanomethyl bromide or chloromethyl cyanide, under basic conditions.

Reaction Mechanism

The process proceeds via nucleophilic substitution, where the amine group of trifluoroacetamide attacks the electrophilic carbon of the cyanomethyl halide. A base, such as triethylamine, is typically employed to deprotonate the amide and facilitate the reaction.

Experimental Procedure

  • Reagents :

    • 2,2,2-Trifluoroacetamide (1.0 equiv)
    • Cyanomethyl bromide (1.2 equiv)
    • Triethylamine (1.5 equiv)
    • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as solvent.
  • Steps :

    • Dissolve 2,2,2-trifluoroacetamide (152.08 g/mol) in THF under nitrogen atmosphere.
    • Add triethylamine dropwise at 0°C, followed by cyanomethyl bromide.
    • Warm to room temperature and stir for 12–18 hours.
    • Quench with water, extract with ethyl acetate, and purify via column chromatography.
  • Yield : 60–75% (reported in analogous reactions).

Table 1: Optimization of Reaction Conditions
Parameter Condition Range Optimal Value Source
Temperature 0°C to reflux Room temperature
Solvent THF, DCM, Acetonitrile THF
Base Et₃N, NaHCO₃, K₂CO₃ Triethylamine
Reaction Time 6–24 hours 18 hours

Alternative Methods

Condensation with Cyanomethylamine

This compound can also be synthesized via condensation of trifluoroacetyl chloride with cyanomethylamine:
$$ \text{CF}3\text{COCl} + \text{NH}2\text{CH}2\text{CN} \rightarrow \text{CF}3\text{CONHCH}_2\text{CN} + \text{HCl} $$

Key Conditions :

  • Solvent: DCM or ethyl acetate
  • Temperature: −20°C to 0°C
  • Yield: 50–65%.

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate the reaction:

  • Conditions : 100°C, 300 W, 30 minutes
  • Advantage : Reduces reaction time from hours to minutes.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.35 (s, 2H, CH₂CN), 6.82 (br s, 1H, NH).
  • ¹³C NMR (100 MHz, CDCl₃): δ 116.5 (CN), 158.2 (C=O), 120.1 (q, J = 288 Hz, CF₃).
  • IR (KBr): 2250 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).

Purity and Stability

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).
  • Storage : Stable at −20°C under inert atmosphere for >6 months.

Industrial-Scale Production

Patent Synthesis (EP1491187 A1)

Kissei Pharmaceutical Co., Ltd., describes a large-scale process:

  • Scale : 1 kg batch
  • Steps :
    • React 2,2,2-trifluoroacetamide with cyanomethyl bromide in THF using NaH as base.
    • Distill under reduced pressure (20 mmHg, 80°C).
  • Yield : 78%.
Table 2: Comparison of Industrial vs. Lab-Scale Methods
Parameter Laboratory Scale Industrial Scale
Catalyst Et₃N NaH
Solvent Volume 10 mL/g 5 mL/g
Purification Column chromatography Distillation
Throughput 5–10 g/day 1–5 kg/batch

Challenges and Solutions

Byproduct Formation

  • Issue : Hydrolysis of the nitrile group to amide under acidic conditions.
  • Mitigation : Use anhydrous solvents and neutral pH during workup.

Low Solubility

  • Issue : Poor solubility in polar aprotic solvents.
  • Solution : Employ DMF/THF mixtures (3:1 v/v).

Chemical Reactions Analysis

Types of Reactions

N-cyanomethyl-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoroacetamide group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound would yield trifluoroacetic acid and cyanomethylamine .

Scientific Research Applications

Scientific Research Applications

N-cyanomethyl-2,2,2-trifluoroacetamide is significantly applied in scientific research, especially as a building block in organic synthesis for creating more complex molecules. Due to its capacity to generate stable complexes with biological molecules, it is also employed in studies of enzyme mechanisms and protein interactions. Moreover, it is used in the production of specialty chemicals and materials, leveraging the unique properties of trifluoroacetamide derivatives.

Mechanism of Action

The compound interacts with molecular targets, such as enzymes and proteins, to exert its effects. The trifluoroacetamide group can create hydrogen bonds and non-covalent interactions with the active sites of enzymes, which can inhibit or modify their activity. The cyanomethyl group is also capable of participating in nucleophilic or electrophilic reactions, further influencing the biological activity of the compound.

Synthesis of this compound

The synthesis of this compound usually involves reacting 2,2,2-trifluoroacetamide with cyanomethylating agents under controlled conditions. A common method includes using cyanomethyl chloride with a base, such as potassium carbonate or sodium hydride. The reaction typically occurs in an aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to promote the formation of the desired product. Industrial production optimizes similar synthetic routes for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Other Trifluoroacetamide Derivatives

Other trifluoroacetamide derivatives such as 2,2,2-Trifluoro-N,N-dimethylacetamide can be used in various applications such as nucleophilic trifluoroacetylation for aromatic rings . N-methyl-bis(trifluoroacetamid) is used for GC derivatization .

Other acetamide derivatives such as N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide have demonstrated biological activities.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2024
AntimicrobialEscherichia coliMIC = 64 µg/mL2024
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2023
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism by which N-cyanomethyl-2,2,2-trifluoroacetamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoroacetamide group can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The cyanomethyl group can also participate in nucleophilic or electrophilic reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares N-cyanomethyl-2,2,2-trifluoroacetamide with key analogs based on substituent effects:

Compound Substituent Key Features
N-Benzyl-2,2,2-trifluoroacetamide Benzyl (-CH2C6H5) Aromatic, hydrophobic; exhibits antifungal (MIC: 15.62–62.5 µg/mL) and moderate antibacterial activity .
N-Methyl-2,2,2-trifluoroacetamide Methyl (-CH3) Small, non-polar; likely lower cytotoxicity but reduced binding affinity due to limited steric/electronic effects .
N-Cyanophenyl-2,2,2-trifluoroacetamide Cyanophenyl (-C6H4CN) Nitrile on aromatic ring; potential for enhanced electronic interactions in enzyme active sites (e.g., CYP51) .
N-Cyclopropyl-2,2,2-trifluoroacetamide Cyclopropyl (C3H5) Rigid, lipophilic; may improve metabolic stability via steric hindrance .
This compound Cyanomethyl (-CH2CN) Combines nitrile’s electron-withdrawing effects with trifluoroacetyl group; predicted to exhibit unique reactivity and binding modes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyanomethyl-2,2,2-trifluoroacetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via acylation of cyanomethylamine with trifluoroacetic anhydride (TFAA) using Friedel-Crafts acylation. Reaction parameters (e.g., solvent, temperature, catalyst) should be optimized via Design of Experiments (DoE) to maximize yield. For example, and describe similar acylation methods for N-benzyl derivatives, where TFAA reacts with benzylamine in dichloromethane under reflux. Adaptations may include substituting benzylamine with cyanomethylamine and monitoring reaction progress via TLC or HPLC .
  • Characterization : Confirm structure using 1^1H/13^13C NMR (e.g., carbonyl signals at ~157 ppm, CF3_3 at ~117 ppm) and IR (C=O stretch at ~1700 cm1^{-1}) as demonstrated for analogous compounds in and . Single-crystal XRD (as in ) can resolve ambiguities in stereochemistry.

Q. What experimental protocols are recommended for purity assessment and stability testing?

  • Purity : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 210–260 nm. Compare retention times against standards.
  • Stability : Conduct accelerated stability studies under varying pH, temperature, and humidity. Monitor degradation via LC-MS and quantify impurities using validated calibration curves. ’s use of Duncan’s multiple range test (SPSS) can statistically validate batch consistency .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the binding affinity of this compound to antimicrobial targets?

  • Methodology :

  • Target Selection : Prioritize enzymes like AmpC β-lactamase (PDB:1KE4) or fungal CYP51 (PDB:3JUV), as these are validated targets for trifluoroacetamide derivatives ( ).
  • Docking Parameters : Use AutoDock Vina or AutoDock 4.2 with Lamarckian genetic algorithm (150 populations, 10 generations, mutation rate 0.02) as in and . Assign ligand torsions and prepare protein structures (removing water, adding polar hydrogens) using AutoDock Tools .
  • Validation : Cluster poses by RMSD (<2.0 Å) and prioritize low-energy conformations. Compare binding energies (e.g., -5.95 kcal/mol for CYP51 in ) to known inhibitors.

Q. How should researchers address discrepancies in bioactivity data across different assays (e.g., antimicrobial vs. cytotoxic activity)?

  • Analysis Framework :

  • Dose-Response Validation : Replicate assays (minimum 3 replicates) and calculate IC50_{50}/MIC values with 95% confidence intervals. Use ANOVA followed by post-hoc tests (e.g., Tukey’s HSD) to identify outliers, as in ’s statistical workflow .
  • Mechanistic Insights : Cross-reference bioactivity with docking results. For example, if antifungal activity is strong but antibacterial activity is weak, evaluate whether binding to bacterial targets (e.g., AmpC β-lactamase) is sterically hindered by the cyanomethyl group .

Q. What in vitro assays are suitable for evaluating the antioxidant potential of this compound?

  • Assay Design :

  • DPPH/ABTS Radical Scavenging : Prepare serial dilutions (10–1000 µg/mL) and measure absorbance reduction at 517 nm (DPPH) or 734 nm (ABTS). Express activity as % inhibition relative to ascorbic acid ( ).
  • FRAP/CUPRAC : For ferric reduction, mix samples with Fe3+^{3+}-TPTZ reagent and measure absorbance at 593 nm. CUPRAC involves monitoring Cu2+^{2+}→Cu+^+ reduction at 450 nm. Normalize results to gallic acid equivalents ( ).
  • Statistical Reporting : Use linear regression to calculate EC50_{50} values and report with standard deviations (e.g., N-benzyl derivatives showed 78.97% scavenging at 1000 µg/mL in ).

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